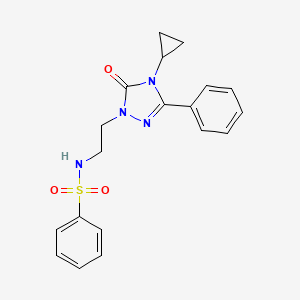
N-(4-methoxybenzoyl)-N-(p-tolyl)piperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methoxybenzoyl)-N-(p-tolyl)piperidine-1-carboxamide, also known as MTPCA, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. It belongs to the class of piperidine carboxamides and is widely used in the field of medicinal chemistry.
Wirkmechanismus
N-(4-methoxybenzoyl)-N-(p-tolyl)piperidine-1-carboxamide exerts its pharmacological effects by inhibiting the activity of specific enzymes that are involved in the growth and proliferation of cancer cells. It also acts on specific receptors in the body that are involved in the regulation of pain and inflammation.
Biochemical and Physiological Effects:
N-(4-methoxybenzoyl)-N-(p-tolyl)piperidine-1-carboxamide has been shown to have a range of biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines, and reduce the activity of specific enzymes that are involved in pain and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-methoxybenzoyl)-N-(p-tolyl)piperidine-1-carboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize, and its pharmacological properties can be easily studied in vitro and in vivo. However, one limitation of N-(4-methoxybenzoyl)-N-(p-tolyl)piperidine-1-carboxamide is that its pharmacokinetic properties are not well understood, which makes it difficult to predict its efficacy and safety in humans.
Zukünftige Richtungen
There are several future directions for research on N-(4-methoxybenzoyl)-N-(p-tolyl)piperidine-1-carboxamide. One potential area of study is the development of novel formulations of N-(4-methoxybenzoyl)-N-(p-tolyl)piperidine-1-carboxamide that can improve its pharmacokinetic properties and increase its efficacy and safety in humans. Another potential area of study is the investigation of the potential of N-(4-methoxybenzoyl)-N-(p-tolyl)piperidine-1-carboxamide as a therapeutic agent for other diseases, such as neurodegenerative disorders and autoimmune diseases. Additionally, further studies are needed to elucidate the precise mechanism of action of N-(4-methoxybenzoyl)-N-(p-tolyl)piperidine-1-carboxamide and to identify potential drug targets for its use in cancer treatment and pain management.
Synthesemethoden
The synthesis of N-(4-methoxybenzoyl)-N-(p-tolyl)piperidine-1-carboxamide involves the reaction of p-toluidine with 4-methoxybenzoyl chloride in the presence of triethylamine. The resulting product is then treated with piperidine and acetic anhydride to form N-(4-methoxybenzoyl)-N-(p-tolyl)piperidine-1-carboxamide. The yield of the synthesis process is approximately 70%.
Wissenschaftliche Forschungsanwendungen
N-(4-methoxybenzoyl)-N-(p-tolyl)piperidine-1-carboxamide has been extensively studied for its potential pharmacological properties. It has been found to have an inhibitory effect on the growth of cancer cells, making it a potential candidate for cancer treatment. It has also been shown to have anti-inflammatory and analgesic properties, which make it a potential candidate for the treatment of pain and inflammation.
Eigenschaften
IUPAC Name |
N-(4-methoxybenzoyl)-N-(4-methylphenyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-16-6-10-18(11-7-16)23(21(25)22-14-4-3-5-15-22)20(24)17-8-12-19(26-2)13-9-17/h6-13H,3-5,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBYZBABKDZWAHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C(=O)C2=CC=C(C=C2)OC)C(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-cyano-1,2-dimethylpropyl)-2-[(4-fluorophenyl)amino]acetamide](/img/structure/B2906630.png)
![N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2906631.png)
![3-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)-2-[2-(methylsulfanyl)acetyl]acrylonitrile](/img/structure/B2906632.png)




![4,6-Dimethyl-2-[[2-oxo-2-(1-piperidinyl)ethyl]thio]-3-pyridinecarbonitrile](/img/structure/B2906642.png)
![(1-methyl-3-(trifluoromethyl)-5-{[3-(trifluoromethyl)phenyl]sulfonyl}-1H-pyrazol-4-yl)methyl N-(4-chlorophenyl)carbamate](/img/structure/B2906643.png)
![Ethyl 3-chloro-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2906644.png)



![7-Fluoro-2-(3-morpholinopropyl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2906650.png)